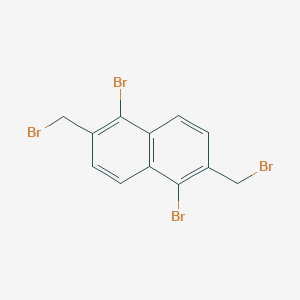
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H8Br4. It is a derivative of naphthalene, where the hydrogen atoms at positions 1, 5, 2, and 6 are replaced by bromine atoms and bromomethyl groups. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene derivatives. One common method involves the bromination of 2,6-dimethylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
化学反応の分析
Types of Reactions
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with fewer bromine atoms
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthalene-2,6-dicarboxylic acid.
Reduction: Formation of partially or fully de-brominated naphthalene derivatives
科学的研究の応用
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
作用機序
The mechanism of action of 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and bromomethyl groups serve as reactive sites for chemical transformations. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
類似化合物との比較
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar structure but lacks bromine atoms at positions 1 and 5.
1,8-Bis(bromomethyl)naphthalene: Bromomethyl groups at positions 1 and 8 instead of 2 and 6.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: A benzene derivative with similar bromomethyl substitution patterns
Uniqueness
1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of multiple bromine atoms and bromomethyl groups makes it a versatile intermediate for various chemical transformations, setting it apart from other similar compounds .
特性
CAS番号 |
85477-63-0 |
|---|---|
分子式 |
C12H8Br4 |
分子量 |
471.81 g/mol |
IUPAC名 |
1,5-dibromo-2,6-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H8Br4/c13-5-7-1-3-9-10(11(7)15)4-2-8(6-14)12(9)16/h1-4H,5-6H2 |
InChIキー |
MLQVUBREAZVHCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2Br)CBr)C(=C1CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
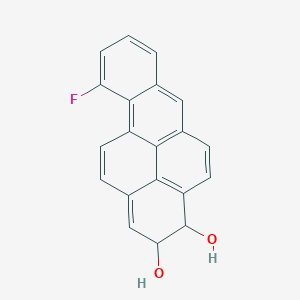
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
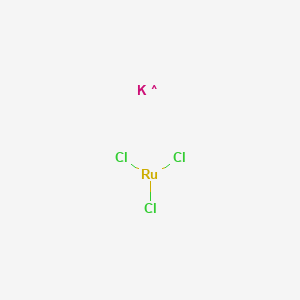
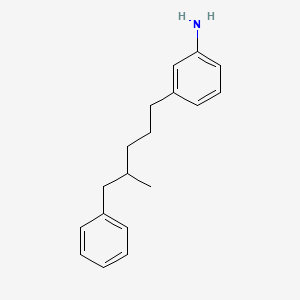
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
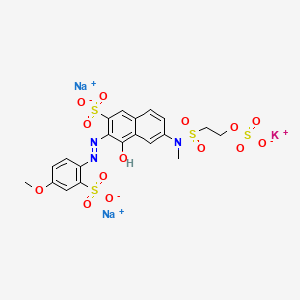

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)

